molecular formula C11H16O3 B2843558 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 524961-60-2

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2843558
CAS No.: 524961-60-2
M. Wt: 196.246
InChI Key: QLXWCPILHHAJRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a documented method for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, which could potentially be applied to the synthesis of 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid. This method involves a new tandem reaction that allows for rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .

Scientific Research Applications

Decarboxylative Acylation

1,4-Diazabicyclo[2.2.2]octane (DABCO) is utilized for the decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, facilitating the synthesis of α-keto and α,β-unsaturated amides or esters without the need for metal catalysts. This process highlights the application in creating diverse compounds with good to excellent yields (Zhang et al., 2017).

Halogenation/Esterification

DABCO acts as an effective organocatalyst in halogenation/esterification reactions of alkenes with N-Halosuccinimide and acetic acid. This technique is applied to synthesize highly functionalized trans-chloro esters, demonstrating the compound's role in facilitating complex organic transformations (Pimenta et al., 2017).

Inductive Effects in Molecule Acidity

Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have elucidated the inductive effects on molecule acidity. Computational analyses provide insights into how substituents affect the acidity and stability of these compounds, offering a model for evaluating inductive effects in similar systems (Exner & Böhm, 2002).

Electrical Effects on Reactivity

The study of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters explores how substituents influence reactivity through non-resonance electrical effects, akin to those observed in substituted benzene derivatives. This research contributes to our understanding of electrostatic effects in saturated systems (Roberts & Moreland, 1953).

Properties

IUPAC Name

4-acetylbicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)10-2-5-11(6-3-10,7-4-10)9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXWCPILHHAJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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